{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Coupling of Pyrazole Rings: The final step involves the coupling of the two pyrazole rings with the fluoroethyl group through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings.
Reduction: Reduction reactions can occur at the fluoroethyl group, converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with ethyl groups instead of fluoroethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the fluoroethyl group.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.
Medicine
In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This compound may have potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the pyrazole rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A compound with a similar fluoroethyl group but different core structure.
4-Iodobenzoic acid: A compound with a similar aromatic ring structure but different functional groups.
Uniqueness
The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine lies in its combination of a fluoroethyl group and two pyrazolylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-16-5-2-10(14-16)8-13-9-11-3-6-17(15-11)7-4-12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
MIOOYXCDSSXBBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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